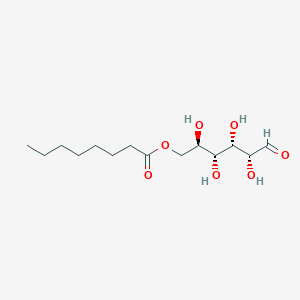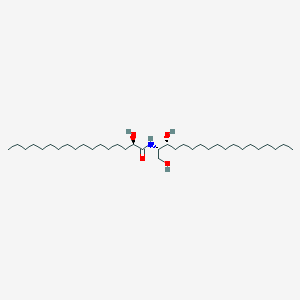![molecular formula C31H32N8O5 B1264865 [(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone is a member of amphetamines.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Development
One application in scientific research is the development of neurokinin-1 (NK1) receptor antagonists. For example, a study described the synthesis and evaluation of a compound similar to the requested chemical, which acted as a potent, orally active h-NK1 receptor antagonist. This compound was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in therapeutic research (Harrison et al., 2001).
Imaging in Parkinson's Disease
Another research application pertains to imaging in Parkinson's disease. A study synthesized a compound analogous to the requested chemical for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The study focused on the synthesis and characterization of the compound, demonstrating its relevance in neurological research and diagnostics (Wang et al., 2017).
Photochemical Reactions
Research into photochemical reactions also utilizes compounds similar to the requested chemical. A study explored the photochemical cycloadditions of azirines, leading to the formation of oxazoles. This research provides insight into chemical reactions under light exposure, which is significant for understanding reaction mechanisms in organic chemistry (Schmid et al., 1974).
Solid-State NMR Spectroscopy and Mass Spectrometry
The compound's analogs have been characterized using solid-state NMR spectroscopy and mass spectrometry. This research contributes to the understanding of molecular disorder in the crystal lattice of pharmaceutical compounds, offering valuable information for drug design and pharmaceutical research (Wielgus et al., 2015).
Mechanism of Action in HIV Inhibition
Studies have explored the role of similar compounds in inhibiting HIV entry. By understanding the mechanism of action of these compounds as allosteric noncompetitive inhibitors of certain receptors, this research contributes to the development of HIV treatments (Watson et al., 2005).
Corrosion Inhibition in Metals
Compounds with structural similarities have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic solutions. This research is significant in the field of materials science, particularly for protecting metals from corrosion (Rahmani et al., 2018).
Propiedades
Nombre del producto |
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone |
|---|---|
Fórmula molecular |
C31H32N8O5 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C31H32N8O5/c32-37-34-21-24-7-2-1-6-23(24)20-31(30(41)39-14-18-42-19-15-39)28(26-8-3-4-9-27(26)36-38-33)44-29(35-31)22-10-12-25(13-11-22)43-17-5-16-40/h1-4,6-13,28,40H,5,14-21H2/t28-,31-/m1/s1 |
Clave InChI |
KVDQICFBKMFZAV-GRKNLSHJSA-N |
SMILES isomérico |
C1COCCN1C(=O)[C@]2([C@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5CN=[N+]=[N-] |
SMILES canónico |
C1COCCN1C(=O)C2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5CN=[N+]=[N-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



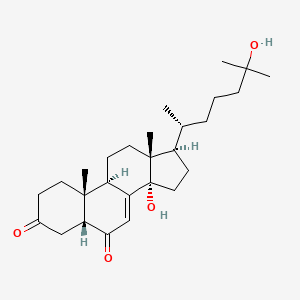


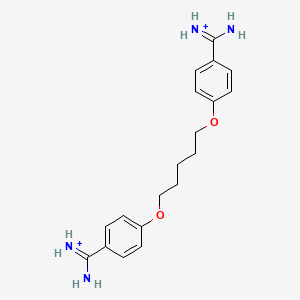
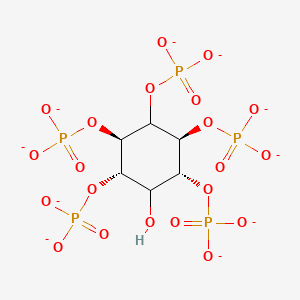
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
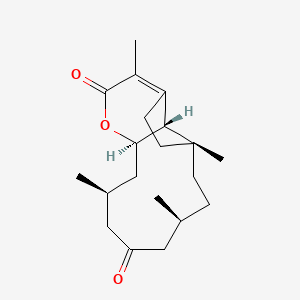

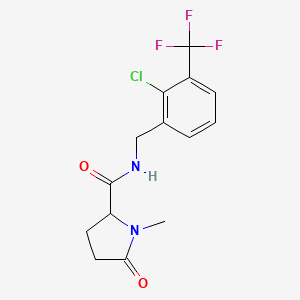

![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)
